molecular formula C8H13N3 B13677292 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole

Cat. No.: B13677292
M. Wt: 151.21 g/mol
InChI Key: DNEVMGHXDGAQPR-UHFFFAOYSA-N
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Description

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with a halogenated compound, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyrazole’s electronic properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Azetidinylmethyl)-1-methyl-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(azetidin-1-ylmethyl)-1-methylpyrazole

InChI

InChI=1S/C8H13N3/c1-10-6-8(5-9-10)7-11-3-2-4-11/h5-6H,2-4,7H2,1H3

InChI Key

DNEVMGHXDGAQPR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCC2

Origin of Product

United States

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